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Compound of Interest

Compound Name: Heptyl formate

Cat. No.: B089460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl
formate (C₈H₁₆O₂), a simple ester with applications in the flavor and fragrance industry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation
The spectroscopic data for heptyl formate is summarized in the tables below for clear and

easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~8.05 Singlet -

H-2 ~4.06 Triplet ~6.7

H-3 ~1.63 Quintet ~6.9

H-4, H-5, H-6 ~1.29 Multiplet -

H-7 ~0.88 Triplet ~6.8

Note: The above ¹H NMR data are predicted based on standard chemical shift values for esters

and alkyl chains. Actual experimental values may vary slightly.

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C-1 ~161.2

C-2 ~64.5

C-3 ~31.8

C-4 ~29.1

C-5 ~25.9

C-6 ~22.6

C-7 ~14.1

Note: The above ¹³C NMR data are predicted based on standard chemical shift values. The

assignments are based on the structure HCOO-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃.

Infrared (IR) Spectroscopy
The following table lists the characteristic infrared absorption peaks for heptyl formate.[1][2]
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~2957, 2929, 2858 Strong C-H (alkyl) Stretch

~1726 Strong C=O (ester) Stretch

~1465 Medium C-H (alkyl) Bend

~1180 Strong C-O (ester) Stretch

Mass Spectrometry (MS)
The mass spectrum of heptyl formate obtained by electron ionization (EI) shows a

characteristic fragmentation pattern. The most abundant fragments are listed below.[3]

m/z Relative Intensity (%) Proposed Fragment

56 99.99 [C₄H₈]⁺

70 95.08 [C₅H₁₀]⁺

41 84.74 [C₃H₅]⁺

55 63.97 [C₄H₇]⁺

69 54.65 [C₅H₉]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of heptyl formate, a

liquid sample.

Sample Preparation:

For ¹H NMR, prepare a solution by dissolving 5-25 mg of heptyl formate in approximately

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg of heptyl
formate in 0.6-0.7 mL of the deuterated solvent.

The solvent should be of high purity to avoid interfering signals. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00

ppm).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an

automated process.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance the signal. A larger number of scans (e.g., 128 or more) and a

longer relaxation delay may be necessary due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

for each signal.

FT-IR Spectroscopy Protocol
This protocol describes the acquisition of an FT-IR spectrum of neat heptyl formate.

Sample Preparation:

As heptyl formate is a liquid, it can be analyzed directly as a "neat" sample.

Place one to two drops of the liquid onto the center of a clean, dry IR-transparent window

(e.g., NaCl or KBr plates).

Place a second window on top of the first, gently pressing to form a thin, uniform liquid film

between the plates.

Instrument Setup:

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

Acquire a background spectrum of the empty sample compartment. This will be subtracted

from the sample spectrum to remove contributions from atmospheric water and carbon

dioxide.

Data Acquisition:

Place the prepared sample holder with the salt plates into the spectrometer's sample

beam.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400

cm⁻¹).
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Data Processing:

The spectrometer software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol details the analysis of the volatile liquid heptyl formate using EI-MS.

Sample Introduction:

Heptyl formate is a volatile liquid and can be introduced into the mass spectrometer via a

gas chromatography (GC-MS) interface or a direct insertion probe.

For GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of heptyl formate in a

volatile solvent (e.g., dichloromethane or hexane) into the GC. The GC will separate the

compound and introduce it into the mass spectrometer.

For a direct insertion probe, a small amount of the neat liquid is placed in a capillary tube,

which is then inserted into the ion source and heated to volatilize the sample.

Ionization:

In the ion source, the gaseous heptyl formate molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis:

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.
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The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

The fragmentation pattern is analyzed to provide structural information about the

molecule.

Visualization of Spectroscopic Workflow
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Caption: Workflow for the spectroscopic analysis and structural elucidation of heptyl formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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